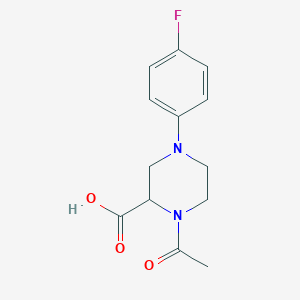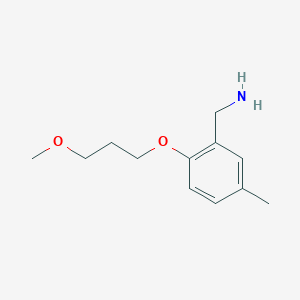
2-(3-Methoxypropoxy)-5-methyl-benzylamine
Vue d'ensemble
Description
2-(3-Methoxypropoxy)-5-methyl-benzylamine, also known as MPMBA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzylamine and is used as a reagent in organic synthesis. MPMBA is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. The compound has also been used in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Serotonin Receptor Affinity
Research on analogs of N-benzylated-5-methoxytryptamine, including compounds structurally related to 2-(3-Methoxypropoxy)-5-methyl-benzylamine, indicates their high affinity at the 5-HT2 family receptors. Substituents at different positions on the benzyl group, particularly in the meta position, significantly impact this affinity. These compounds demonstrate varying degrees of functional activity at serotonin receptors, with some showing potent partial agonist behavior. This suggests potential applications in understanding serotonin receptor modulation and developing therapeutic agents targeting these receptors (Nichols et al., 2014).
Material Science and Polymer Chemistry
In the field of material science, methoxy-benzene derivatives play a crucial role in the synthesis of advanced materials. For instance, during the synthesis of poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylenevinylene] (MEH-PPV), methylene bridges formed between methoxy-benzene molecules can influence the material's properties. Controlling these impurities can enhance the luminescence properties of the resulting materials, indicating the potential of methoxy-benzene derivatives in developing novel optoelectronic devices (Lin et al., 2006).
Neuropharmacology and Psychotropic Research
Substituted benzamide derivatives, including those structurally similar to this compound, have been studied for their effects on various neurotransmitter systems. These compounds exhibit interactions with dopamine and serotonin receptors, suggesting their potential utility in studying psychiatric and neurological disorders. The diverse pharmacological profiles of these derivatives underscore their value in drug development for conditions such as depression, schizophrenia, and Parkinson's disease (Remy et al., 1975).
Synthetic Chemistry and Method Development
Methoxy-benzene derivatives are pivotal in the development of synthetic methodologies. For example, the selective para metalation of unprotected methoxy-benzoic acids showcases the strategic use of these compounds in achieving specific synthetic transformations. This has implications for the synthesis of complex organic molecules, including pharmaceuticals and natural products (Sinha et al., 2000).
Propriétés
IUPAC Name |
[2-(3-methoxypropoxy)-5-methylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10-4-5-12(11(8-10)9-13)15-7-3-6-14-2/h4-5,8H,3,6-7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPYDIUUPKBKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[3-(2-Methoxyphenyl)phenyl]methyl]oxolane-2-carboxylic acid](/img/structure/B1401047.png)
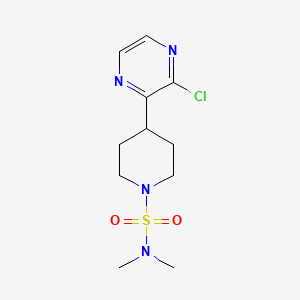
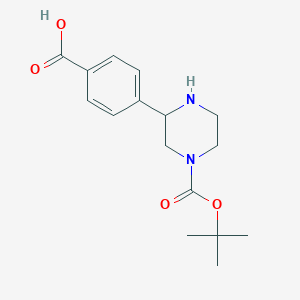
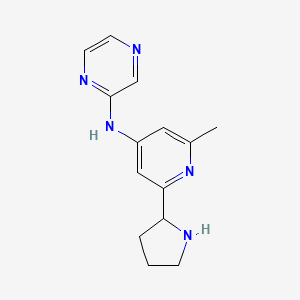
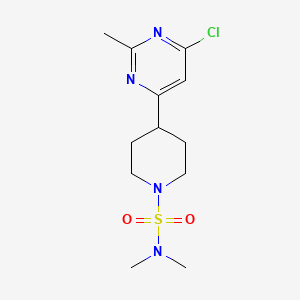
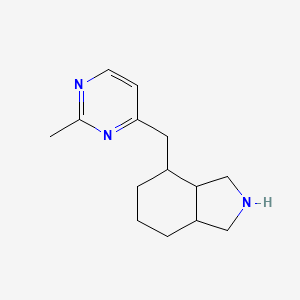
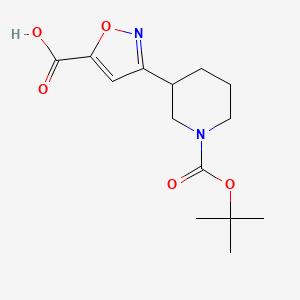
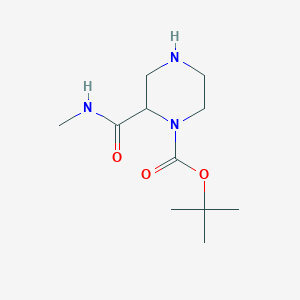
![tert-Butyl 3-(piperidin-4-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1401059.png)
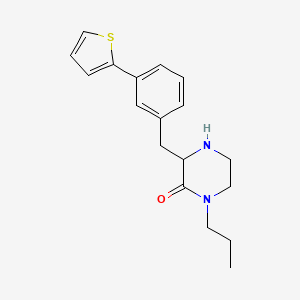
![6-Methyl-4-(3-trifluoromethyl-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl](/img/structure/B1401065.png)


